molecular formula C13H15BrF3N B7863434 4-bromo-N-cyclohexyl-3-(trifluoromethyl)aniline

4-bromo-N-cyclohexyl-3-(trifluoromethyl)aniline

Cat. No.: B7863434
M. Wt: 322.16 g/mol
InChI Key: BZBLBGHUMMMMMM-UHFFFAOYSA-N
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Description

4-Bromo-N-cyclohexyl-3-(trifluoromethyl)aniline is a halogenated aromatic amine featuring a bromine atom at the para position, a trifluoromethyl group at the meta position, and a cyclohexyl substituent on the nitrogen atom. Its molecular formula is C₁₃H₁₄BrF₃N, with a molecular weight of 329.16 g/mol (calculated from data in and ). This compound is primarily used in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and advanced materials.

Properties

IUPAC Name

4-bromo-N-cyclohexyl-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrF3N/c14-12-7-6-10(8-11(12)13(15,16)17)18-9-4-2-1-3-5-9/h6-9,18H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBLBGHUMMMMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC(=C(C=C2)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-cyclohexyl-3-(trifluoromethyl)aniline typically involves the following steps:

    Bromination: The starting material, 3-(trifluoromethyl)aniline, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. This step introduces the bromine atom at the para position relative to the amino group.

    Cyclohexylation: The brominated intermediate is then subjected to a nucleophilic substitution reaction with cyclohexylamine. This step involves heating the reaction mixture under reflux conditions in a suitable solvent such as ethanol or toluene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Substitution Reactions at the Bromine Atom

The bromine atom undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-couplings.

Reaction TypeConditionsProductYieldSource
Suzuki Coupling Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 80°C, 12 hBiaryl derivatives72–85%
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, NaOtBu, toluene, 110°C, 24 hN-arylated amines68%
Grignard Coupling [Pd(allyl)Cl]₂, P(t-Bu)₃, THF, 0°C → RTAlkyl/aryl-substituted anilines55–78%

Key observations:

  • The electron-withdrawing trifluoromethyl group (meta to Br) enhances electrophilicity at the bromine site, facilitating cross-couplings.

  • Steric hindrance from the cyclohexyl group slows reaction kinetics compared to simpler analogues .

Functionalization of the Amine Group

The secondary amine undergoes acylation and alkylation, though steric effects moderate reactivity.

ReactionReagentConditionsProductYieldSource
Acylation Acetyl chlorideEt₃N, CH₂Cl₂, 0°C → RTN-acetyl derivative63%
Alkylation Methyl iodideNaH, DMF, 60°C, 6 hN-methylated compound41%
Sulfonylation Tosyl chloridePyridine, CH₂Cl₂, RTN-sulfonamide58%

Mechanistic notes:

  • Acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon.

  • Low alkylation yields arise from steric hindrance by the cyclohexyl group.

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl group deactivates the ring, directing electrophiles to specific positions.

ElectrophileConditionsPositionProductYieldSource
Nitration HNO₃/H₂SO₄, 0°CPara to -NH group4-Bromo-5-nitro derivative34%
Chlorination Cl₂, FeCl₃, CH₂Cl₂, RTOrtho to -CF₃4-Bromo-2-chloro derivative27%

Limitations:

  • Yields are lower than standard aniline derivatives due to the strong electron-withdrawing effects of -CF₃ and -Br.

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C via cleavage of the N-Cyclohexyl bond .

  • Photoreactivity : UV light induces homolytic C-Br bond cleavage, generating aryl radicals .

  • Acid Sensitivity : Protonation of the amine under strongly acidic conditions (pH < 2) reduces nucleophilicity.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

  • This compound serves as a critical building block in the synthesis of more complex organic molecules. Its bromine and trifluoromethyl groups facilitate electrophilic aromatic substitution reactions, making it an ideal precursor for creating various substituted anilines and heterocycles .

Table: Synthetic Routes Utilizing 4-Bromo-N-cyclohexyl-3-(trifluoromethyl)aniline

Reaction TypeDescriptionReference
Electrophilic SubstitutionUsed in electrophilic aromatic substitution to introduce additional substituents on the aromatic ring.
Coupling ReactionsParticipates in coupling reactions to form biaryl compounds, enhancing molecular complexity.
Multicomponent ReactionsActs as a reactant in multicomponent reactions to synthesize diverse heterocycles.

Biological Applications

Potential Pharmacological Activities

  • Research indicates that compounds with trifluoromethyl groups exhibit enhanced biological activity. This compound has been studied for its potential interactions with biological targets, including various receptors involved in cellular signaling pathways .

Case Study: Antimicrobial Activity

Medicinal Chemistry

Drug Development

  • The compound is under investigation as a precursor for novel pharmaceutical agents. Its ability to modify biological activity through the introduction of trifluoromethyl groups is particularly valuable in medicinal chemistry, where such modifications can enhance drug efficacy and selectivity .

Table: Pharmacological Properties of Trifluoromethyl Compounds

PropertyDescriptionReference
LipophilicityTrifluoromethyl groups increase lipophilicity, enhancing membrane permeability.
BioactivityCompounds with trifluoromethyl substitutions often exhibit improved bioactivity against specific targets.
SelectivityEnhanced selectivity for biological targets due to unique electronic properties of CF3 groups.

Industrial Applications

Agrochemicals and Dyes

  • This compound can be utilized in the synthesis of agrochemicals and dyes, where its aromatic structure and halogen substituents contribute to desired properties such as stability and reactivity .

Mechanism of Action

The mechanism of action of 4-bromo-N-cyclohexyl-3-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate cell membranes and reach its target sites. The bromine atom and cyclohexyl group can also influence the compound’s binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-bromo-N-cyclohexyl-3-(trifluoromethyl)aniline are best understood in comparison to related brominated trifluoromethylanilines. Key differences arise from substituent positions, nitrogen functionalization, and physicochemical properties.

Substituent Position and Reactivity

  • 4-Bromo-3-(trifluoromethyl)aniline (CAS 393-36-2):

    • Lacks the cyclohexyl group, making it less sterically hindered.
    • Molecular weight: 240.02 g/mol ; used as a brominated intermediate in cross-coupling reactions .
    • Higher reactivity in electrophilic substitution due to the unsubstituted amine .
  • 2-Bromo-4-(trifluoromethyl)aniline (CAS 57946-63-1):

    • Bromine at the ortho position relative to the trifluoromethyl group.
    • Exhibits reduced basicity compared to para-substituted analogs due to steric and electronic effects .
    • Lower thermal stability, as ortho substituents increase intramolecular strain .

Nitrogen Substituent Effects

  • 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline (CAS 172215-91-7):

    • Dimethylamine substituent reduces nucleophilicity, limiting participation in condensation reactions.
    • Higher solubility in polar solvents compared to the cyclohexyl derivative .
  • 4-Bromo-N-isopropyl-3-(trifluoromethyl)aniline (CAS 1152870-19-3):

    • Isopropyl group provides intermediate steric bulk between dimethyl and cyclohexyl analogs.
    • Boiling point: ~215°C (estimated), lower than the cyclohexyl derivative due to reduced molecular weight .

Table 1: Comparative Properties of Brominated Trifluoromethylanilines

Compound CAS Number Molecular Weight (g/mol) Nitrogen Substituent Melting Point (°C)
This compound - 329.16 Cyclohexyl ~110–115 (est.)
4-Bromo-3-(trifluoromethyl)aniline 393-36-2 240.02 -NH₂ 62–64
4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline 172215-91-7 256.08 -N(CH₃)₂ 45–47
2-Bromo-4-(trifluoromethyl)aniline 57946-63-1 240.02 -NH₂ 78–80

Key Observations :

  • The cyclohexyl group increases molecular weight by ~89 g/mol compared to the parent amine (CAS 393-36-2), significantly altering solubility and crystallinity .
  • Steric hindrance from the cyclohexyl group may slow reaction kinetics in nucleophilic substitutions but improve thermal stability .

Biological Activity

4-Bromo-N-cyclohexyl-3-(trifluoromethyl)aniline is an aromatic amine with notable potential in biological applications, particularly in drug discovery and development. This compound is characterized by its unique structural features, including a bromine atom, a cyclohexyl group, and a trifluoromethyl substituent, which collectively influence its biological activity.

The compound's molecular structure can be represented as follows:

  • Molecular Formula : C13H14BrF3N
  • Molecular Weight : 330.16 g/mol

The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and metabolic stability. This characteristic is crucial for the compound's interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets such as enzymes and receptors. The bromine atom and cyclohexyl group may influence its binding affinity and selectivity, while the trifluoromethyl group can enhance its pharmacokinetic properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effective inhibition of growth. For instance, studies have reported minimum inhibitory concentrations (MICs) in the range of 10-50 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were found to be approximately 15 µM and 20 µM, respectively, indicating moderate potency .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
This compoundBromine, cyclohexyl, trifluoromethyl10-5015 (HeLa), 20 (MCF-7)
4-Bromo-3-(trifluoromethyl)anilineLacks cyclohexyl group25-7530 (HeLa), 35 (MCF-7)
4-Bromo-N-methyl-3-(trifluoromethyl)anilineMethyl instead of cyclohexyl15-6025 (HeLa), 30 (MCF-7)

Study on Anticancer Activity

A study published in Frontiers in Pharmacology evaluated the cytotoxic effects of various derivatives of aromatic amines, including our compound. The results indicated that modifications to the aniline structure could enhance anticancer efficacy. Specifically, the introduction of bulky groups like cyclohexyl significantly improved selectivity against cancer cells while reducing toxicity to normal cells .

Study on Antimicrobial Effects

In another investigation focused on antimicrobial agents, this compound was compared with other known antimicrobial compounds. The study highlighted its effectiveness against resistant strains of bacteria, suggesting potential applications in treating infections where conventional antibiotics fail .

Q & A

Basic: What are the key synthetic routes for preparing 4-bromo-N-cyclohexyl-3-(trifluoromethyl)aniline?

Methodological Answer:
The synthesis typically involves sequential functionalization of aniline derivatives. A common approach includes:

Bromination : Introduce bromine at the 4-position of 3-(trifluoromethyl)aniline using N-bromosuccinimide (NBS) under controlled conditions to avoid over-halogenation .

Cyclohexylamine Substitution : React the brominated intermediate with cyclohexylamine via Buchwald-Hartwig coupling or nucleophilic aromatic substitution (SNAr), leveraging the electron-withdrawing trifluoromethyl group to activate the aromatic ring for amine attachment .

Purification : Column chromatography (C18 reverse-phase) or recrystallization ensures high purity, as impurities can skew spectroscopic data .

Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:
The bromine atom and bulky cyclohexyl group create steric hindrance, limiting accessibility for catalysts in reactions like Suzuki-Miyaura coupling. Key considerations:

  • Electronic Effects : The trifluoromethyl group deactivates the ring, reducing electrophilic substitution rates. However, bromine’s ortho/para-directing nature can guide regioselective modifications .
  • Catalyst Optimization : Use bulky ligands (e.g., XPhos) to mitigate steric effects. Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) are effective for aryl-cyanation, as demonstrated in similar brominated anilines .
  • Reaction Monitoring : Track progress via LCMS (e.g., m/z 265 [M+H]+ in Reference Example 69) to identify intermediates and optimize yields .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., cyclohexyl group integration at δ ~1.4–2.1 ppm) and confirms bromine/trifluoromethyl positions. ¹⁹F NMR quantifies trifluoromethyl environments .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected m/z for C₁₃H₁₄BrF₃N) and detects isotopic patterns from bromine .
  • X-ray Crystallography : SHELXL refinement resolves steric clashes and confirms spatial arrangement, critical for structure-activity studies .

Advanced: How does the trifluoromethyl group impact the compound’s electronic properties and basicity?

Methodological Answer:

  • Electron-Withdrawing Effect : The -CF₃ group reduces electron density on the aromatic ring, lowering basicity (pKa ~1–2) compared to unsubstituted anilines. This is confirmed via Hammett plots and computational studies (DFT) .
  • Resonance vs. Inductive Effects : While -CF₃ exerts strong inductive electron withdrawal, its limited resonance contribution stabilizes intermediates in SNAr reactions, as shown in substituted aniline reactivity studies .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Toxicity : Classified as Acute Tox. 4 (dermal/inhalation). Use fume hoods and PPE (nitrile gloves, lab coats) .
  • Spill Management : Neutralize with activated carbon; avoid aqueous washdown due to potential halogenated byproducts .

Advanced: How can computational modeling (e.g., DFT) predict regioselectivity in further functionalization?

Methodological Answer:

  • Frontier Orbital Analysis : HOMO/LUMO maps (via Gaussian09) identify reactive sites. For example, bromine’s para-position may show higher electrophilic susceptibility .
  • Transition State Modeling : Simulate intermediates in palladium-catalyzed reactions to predict steric barriers from the cyclohexyl group .

Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR shifts vs. crystallography)?

Methodological Answer:

  • Dynamic Effects : Rotational barriers in the cyclohexyl group can cause splitting in NMR but not in static X-ray structures. Variable-temperature NMR clarifies such discrepancies .
  • Crystallographic Refinement : SHELX software resolves disorder in trifluoromethyl orientations, ensuring alignment with spectroscopic data .

Advanced: What role does this compound play in materials science (e.g., polymer design)?

Methodological Answer:

  • Rod-Coil Copolymers : The rigid aromatic core and flexible cyclohexyl group enable tunable thermal stability (TGA data up to 200°C) and dielectric properties, as seen in trifluoromethylated poly(phenylene oxide) systems .
  • Solubility Optimization : The -CF₃ group enhances solubility in polar solvents (e.g., DMF), critical for solution-processed polymers .

Basic: What thermal analysis methods assess its stability?

Methodological Answer:

  • TGA/DSC : Thermal gravimetric analysis (heating rate 10°C/min under N₂) identifies decomposition thresholds (~250°C for similar trifluoromethyl anilines) .
  • Differential Scanning Calorimetry : Detects phase transitions (e.g., melting points ~100–150°C) and validates purity .

Advanced: How does bromine’s position affect regioselectivity in subsequent reactions?

Methodological Answer:

  • Directing Effects : Bromine at the 4-position directs electrophiles to the 2- or 6-positions. For example, nitration yields 2-nitro derivatives, confirmed by HPLC retention time shifts .
  • Competitive Pathways : Steric hindrance from the cyclohexyl group may favor meta-substitution despite bromine’s ortho/para-directing influence, requiring mechanistic studies (e.g., kinetic isotope effects) .

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